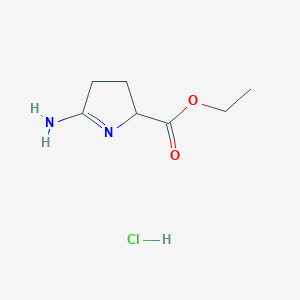
Ethyl (S)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylate Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (S)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylate Hydrochloride is a chemical compound that belongs to the class of pyrrole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylate Hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with an amine, followed by cyclization and subsequent hydrochloride salt formation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to optimize yield and purity. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl (S)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylate Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrrole derivatives .
Scientific Research Applications
Ethyl (S)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylate Hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl (S)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylate Hydrochloride involves its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: These compounds share some structural similarities and are known for their diverse biological activities.
Pyrazoles: Another class of heterocyclic compounds with significant biological and chemical relevance.
Uniqueness
Ethyl (S)-5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylate Hydrochloride is unique due to its specific structural features, which confer distinct reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C7H13ClN2O2 |
|---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
ethyl 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H12N2O2.ClH/c1-2-11-7(10)5-3-4-6(8)9-5;/h5H,2-4H2,1H3,(H2,8,9);1H |
InChI Key |
ZUVMJZPDNSBTOD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(=N1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-Fluoro-5-(trifluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13682217.png)
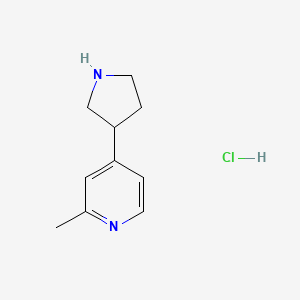
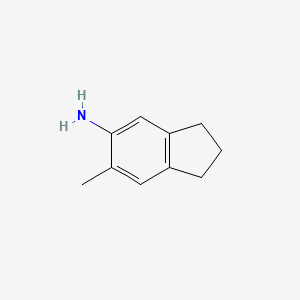
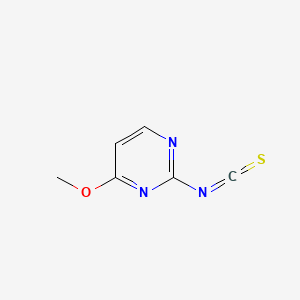

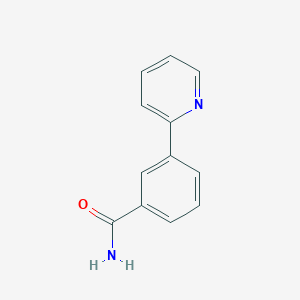
![1-Iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13682239.png)

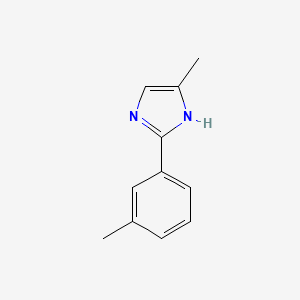
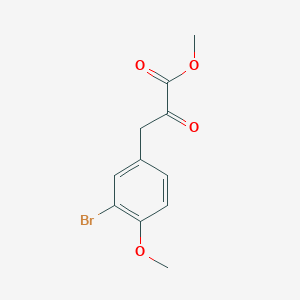

![9-(Hydroxymethyl)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B13682269.png)
![4-[(6-Bromohexyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13682278.png)

